Pinobanksin

描述

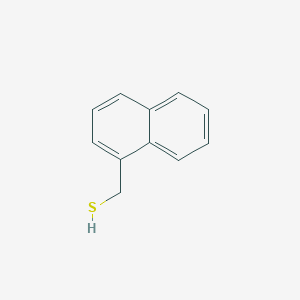

Pinobanksin is a flavonoid compound that has been identified as a significant constituent of propolis, a resinous substance produced by honeybees. It has been found in various studies to possess a range of biological activities, including anti-proliferative, antiangiogenic, and neuroprotective effects. Propolis, and by extension pinobanksin, is derived from the selective collection of exudates and bud secretions from several plants by bees .

Synthesis Analysis of Pinobanksin

The synthesis of pinobanksin and its derivatives has been explored through the isolation from natural sources such as Sonoran propolis. High-Performance Liquid Chromatography (HPLC), coupled with Photo-Diode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS/MS), followed by preparative isolation and Nuclear Magnetic Resonance (NMR) spectroscopy, has been used to characterize and isolate pinobanksin and its ester derivatives .

Molecular Structure Analysis of Pinobanksin

Pinobanksin's molecular structure has been elucidated through spectroscopic methods, including NMR. The compound exists in various forms, including its ester derivatives, which have been identified for the first time in propolis samples. These derivatives include pinobanksin-3-O-propanoate, pinobanksin-3-O-butyrate, and pinobanksin-3-O-pentanoate .

Chemical Reactions Analysis of Pinobanksin

The chemical reactivity of pinobanksin has been studied in the context of its biological activities. It has been shown to induce apoptosis in cancer cells through the activation of caspases signaling pathways and modulation of mitochondrial membrane potential. Additionally, pinobanksin has been found to inhibit angiogenesis through the inactivation of the Raf/MEK/ERK pathway and activation of apoptotic signaling .

Physical and Chemical Properties Analysis of Pinobanksin

While the specific physical and chemical properties of pinobanksin are not detailed in the provided papers, its biological properties suggest it is a compound with significant therapeutic potential. It has been shown to improve cognitive function and reduce oxidative stress in rats with vascular dementia, suggesting its ability to cross the blood-brain barrier and exert neuroprotective effects. Moreover, pinobanksin has been found to inhibit the proliferation of SH-SY5Y cells, indicating its potential in the treatment of neurodegenerative diseases . Additionally, pinobanksin-3-cinnamate has been reported to ameliorate photoreceptor degeneration in a mouse model of retinitis pigmentosa, further highlighting its antioxidative and neuroprotective activities .

科学研究应用

抗氧化性能

在蜂胶中发现的松香素表现出显著的抗氧化性能。对北京蜂胶的研究显示,松香素和其他酚类化合物共同促进了蜂胶提取物的抗氧化特性。这些发现表明了松香素在天然抗氧化应用中的潜力 (Sun et al., 2015)。

对抗氧化活性的影响

使用密度泛函理论(DFT)计算研究了松香素及其酯衍生物的抗氧化活性。研究表明,在某些溶剂中,氢原子转移(HAT)机制最为有利,突显了松香素的结构和环境对其抗氧化功效的重要性 (Zheng et al., 2018)。

诱导癌细胞凋亡

松香素通过诱导凋亡在癌症治疗中展现出潜力。对B细胞淋巴瘤癌细胞的研究表明,松香素及其酯衍生物诱导了凋亡,暗示了其在癌症治疗中可能的作用 (Alday et al., 2015)。

抗炎和自由基清除性能

对含有松香素的中国蜂胶样本的研究显示出显著的抗炎效果和不同的自由基清除能力。这项研究强调了松香素在开发抗炎治疗中的潜在用途 (Shi et al., 2012)。

抗血管生成效应

关于松香素抗血管生成潜力的研究发现,它通过Raf/MEK/ERK途径在人脐静脉内皮细胞中诱导凋亡。这些发现突显了其作为抗血管生成剂的潜力,特别是在血管生成发挥关键作用的情况下 (Bang & Ahn, 2021)。

抗菌性能

在交错叶独花中发现的松香素对金黄色葡萄球菌等革兰氏阳性细菌表现出显著的抗菌活性。这一发现支持了松香素在抗菌应用中的使用,尤其是对抗耐药菌株 (Biva et al., 2016)。

对胰岛素抵抗的影响

一项研究调查了蜂胶中各种化合物对HepG2细胞胰岛素抵抗的影响,发现松香素在改善胰岛素抵抗方面无效。这表明,尽管松香素具有多种治疗应用,但其在胰岛素抵抗管理中的作用可能有限 (Liu et al., 2018)。

神经保护和抗氧化活性

松香素-3-肉桂酸酯,松香素的衍生物,已显示出在保护光感受器退行和改善动物认知方面的潜力。这些研究表明了其在治疗视网膜疾病和血管性痴呆症中的潜力,其中氧化应激是一个因素 (Li et al., 2017); (Liu et al., 2015)。

对DNA损伤的保护

研究表明,从蜂胶中分离的松香素化合物对DNA单链断裂具有抑制作用,暗示了它们在保护DNA免受氧化损伤方面的潜力 (Han et al., 2010)。

安全和危害

未来方向

Given its multifaceted pharmacological profile, Pinobanksin stands out as a promising scaffold for future drug discovery endeavors . This not only consolidates the current understanding of Pinobanksin’s bioactivities but also underscores its potential as a valuable candidate for advancing therapeutic interventions .

属性

IUPAC Name |

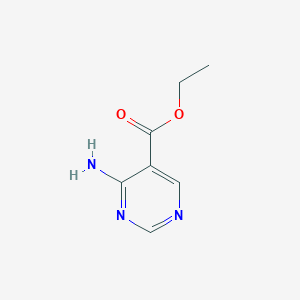

(2R,3R)-3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,14-17,19H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYJZKRQHBQNCA-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203287 | |

| Record name | Pinobanksin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pinobanksin | |

CAS RN |

548-82-3 | |

| Record name | Pinobanksin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinobanksin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinobanksin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOBANKSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK3ABR33DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

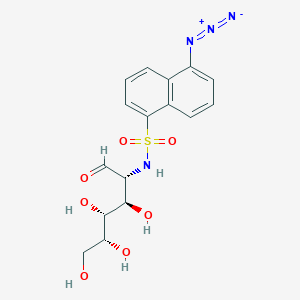

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)

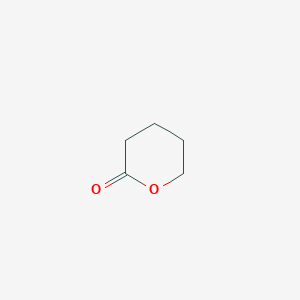

![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)

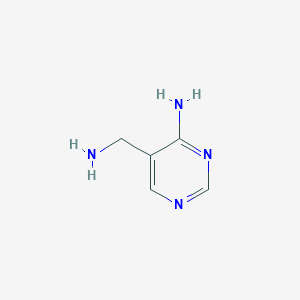

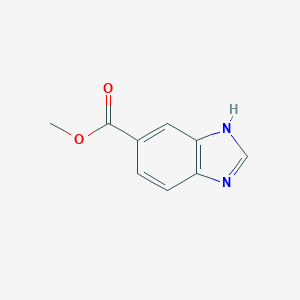

![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)

![2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid](/img/structure/B126997.png)